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Compound Focus: Timepidium Bromide

CAS No.: 35035-05-3

Cat. No.: S006984

Timepidium bromide is a synthetic anticholinergic drug, specifically classified as a quaternary ammonium
compound [1] [2]. Its primary mechanism involves competitive antagonism of muscarinic acetylcholine

receptors in the peripheral nervous system [3].

A key structural feature is its quaternary nitrogen, which carries a permanent positive charge. This prevents
the drug from readily crossing the blood-brain barrier, confining its activity to the peripheral nervous system

and minimizing central nervous system side effects [2].

The table below summarizes its core pharmacological characteristics:

Property Description

Chemical Formula C17H22BrNOS:2 [1] [2]

Molecular Weight 400.4 g/mol [1]

Mechanism of Action Competitive antagonist of muscarinic acetylcholine receptors [3]
Primary Site of Action Peripheral nervous system [2]

Key Structural Feature Quaternary ammonium group (limits CNS penetration) [2]

Experimental Data on Pharmacological Activity
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An older study on isolated guinea pig tissues provides quantitative data on its anticholinergic potency. The
following table summarizes the pA2 values (a measure of antagonist potency) and relative inhibitory

activities compared to atropine and hyoscine-N-butylbromide [3].

Parameter Gallbladder Sphincter of Oddi
pA:2 Value 8.44 Not specified
Potency vs. Atropine 1/5 - 1/6 1/4 - 1/5

Potency vs. 7X more potent 3x - 12x more potent
Hyoscine-N-

Butylbromide

Effect on Adrenergic No significant effect on noradrenaline- No significant effect on
Responses induced contraction or isoproterenol- noradrenaline-induced pressure
induced relaxation increase

The study's methodology involved using isolated tissue preparations from guinea pigs. The gallbladder and
sphincter of Oddi were mounted in organ baths. Contractions were induced using agonists like methacholine
and acetylcholine, and the inhibitory effects of timepidium bromide were measured. Electrical field

stimulation was also used to assess the drug's impact on neurally mediated contractions [3].

The experimental workflow can be visualized as follows:
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Experimental workflow for evaluating timepidium bromide in isolated tissues
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Inferred Safety Profile

Based on its pharmacological profile, the safety considerations for timepidium bromide are consistent with

those of other peripheral anticholinergic drugs.

¢ Peripheral Anticholinergic Effects: Expected side effects include dry mouth, blurred vision,
constipation, urinary retention, and tachycardia due to the blockade of muscarinic receptors in various
organs [4].

e Central Nervous System Safety: The quaternary ammonium structure likely minimizes central side
effects like drowsiness, confusion, or memory impairment, which are common with tertiary amine
anticholinergics that cross the blood-brain barrier [2].

e Contraindications and Precautions: It should be used cautiously in patients with conditions such as
glaucoma, prostatic hyperplasia, and gastrointestinal obstructive disorders.

The drug's receptor interactions and resulting effects are summarized below:
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Mechanism of action and primary effects of timepidium bromide

Critical Research Gaps

The available data on timepidium bromide is insufficient for a complete modern safety assessment. Key

gaps include:

e Modern Toxicity Data: No recent studies on chronic toxicity, carcinogenicity, mutagenicity, or
reproductive toxicity were found.

¢ Human Pharmacokinetics: Information on absorption, distribution, metabolism, and excretion
(ADME) in humans is lacking.

e Systemic Safety Profile: Detailed data on human adverse events, overdose management, and drug
interactions are not available in the search results.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Timepidium bromide anhydrous | Drug Information, Uses, ... [pharmacompass.com]
2. Timepidium bromide [en.wikipedia.org]

3. Effects of timepidium bromide, hyoscine-N-butylbromide ... [pubmed.ncbi.nim.nih.gov]
4. A Universal Pharmacological-Based List of Drugs with ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Mechanism of Action and Basic Pharmacology]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b006984#timepidium-

bromide-safety-profile-toxicity]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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